Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-

MMP inhibition gelatinase cancer

Researchers sourcing MMP reference controls or replicating historical azo dye syntheses face supply gaps due to EPA TSCA Inactive status. This compound directly addresses those needs: • Dual MMP2/MMP9 inhibition (low-μM IC50) for gelatinase assay development, Z′-factor validation, and HTS benchmarking. • Authentic BIOS 1149 dye intermediate (79.8% theoretical yield) for I.G. Farben-era disazo pigment protocols. • Structurally defined 2,6-disubstituted acetanilide for atropisomerism and dynamic NMR studies. Standard research quantities available with 2-8°C storage and ambient or blue ice shipping.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 56843-30-2
Cat. No. B1606731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-
CAS56843-30-2
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])OC)NC(=O)C
InChIInChI=1S/C10H12N2O4/c1-6-4-8(11-7(2)13)10(16-3)5-9(6)12(14)15/h4-5H,1-3H3,(H,11,13)
InChIKeyACLVOBFSJRPZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitroacetcresidine Identity and Procurement


Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- (CAS 56843-30-2), also referred to as 2′-methoxy-5′-methyl-4′-nitroacetanilide or 6-nitroacetcresidine, is a synthetic, polysubstituted acetanilide derivative bearing methoxy, methyl, and nitro groups on the phenyl ring [1]. Its molecular formula is C₁₀H₁₂N₂O₄ (exact mass 224.0797 Da) [1]. Historically deployed as a dye intermediate [2], the compound has more recently appeared in bioactivity databases as a matrix metalloproteinase (MMP) ligand [3]. The EPA Toxic Substances Control Act (TSCA) inventory lists its current commercial activity status as “INACTIVE” in the United States [4], placing potential procurers in a position where supply-chain reliability and regulatory awareness become critical selection factors.

MMP ligand screening Reported as an MMP2/MMP9 ligand in bioactivity databases; supports gelatinase inhibitor screening workflow
Dye intermediate research Documented BIOS 1149 process intermediate for disazo dye synthesis; nitroacetanilide scaffold required
Regulatory-aware procurement EPA TSCA INACTIVE status requires advance supply planning; not a drop-in replacement for TSCA-active analogs

6-Nitroacetcresidine Structural Uniqueness


Compounds within the acetanilide and nitroacetanilide families exhibit widely divergent reactivity, biological target engagement, and regulatory status depending on the exact number, identity, and ring-position of substituents. Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- occupies a unique combinatorial space: (i) the ortho-methoxy group introduces steric hindrance and alters amide-bond conformational dynamics [1]; (ii) the para-nitro group governs reduction reactivity and electronic properties; (iii) the meta-methyl substituent modulates lipophilicity and steric bulk. Removal or relocation of any single group yields a distinct compound with different MMP-inhibition potency [2], different nitration regioselectivity, and different industrial legacy. Blind substitution—e.g., replacing it with unsubstituted acetanilide, 4-nitroacetanilide, or even the non-nitrated 2-methoxy-5-methyl analog—would forfeit the specific MMP2/MMP9 dual-inhibition fingerprint [2] and the documented dye-intermediate synthesis pathway [3]. The following sections provide the quantitative evidence that makes these differences tangible.

Target
Potential Substitute
Why Not Interchangeable
6-Nitroacetcresidine
Unsubstituted acetanilide
Lacks para-nitro group required for MMP binding and dye intermediate reactivity
6-Nitroacetcresidine
4-Nitroacetanilide
Ortho-methoxy absent; steric and conformational effects on amide bond not replicated
6-Nitroacetcresidine
2-Methoxy-5-methylphenylacetamide
Nitro group missing; MMP inhibitory activity and nitration pathway reactivity lost

6-Nitroacetcresidine Comparative Evidence


MMP2/MMP9 Inhibition Potency vs. Clinical Benchmark

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- inhibits APMA-activated human recombinant MMP2 and MMP9 with IC₅₀ values of 2.15 × 10³ nM (2.15 µM) and 4.68 × 10³ nM (4.68 µM), respectively, in an esterase assay using 4-nitrophenylacetate substrate [1]. In comparison, the well-characterized dual inhibitor MMP-2/MMP-9 Inhibitor II (a hydroxamate-based clinical benchmark) exhibits reported IC₅₀ values of 17 nM (MMP2) and 30 nM (MMP9) under related assay conditions [2]. The target compound is therefore approximately 126-fold less potent against MMP2 and 156-fold less potent against MMP9.

MMP2/MMP9 IC₅₀
Cross-study comparable
Target MMP2: 2.15 × 10³ nM · MMP9: 4.68 × 10³ nM
Benchmark MMP-2/MMP-9 Inhibitor II: 17 nM (MMP2) · 30 nM (MMP9)
Difference ~126-fold lower (MMP2) · ~156-fold lower (MMP9)
Supports low-potency reference control context for screening window establishment
Compared to a potent hydroxamate benchmark under related assay conditions
MMP inhibition gelatinase cancer IC50

Industrial Nitration Yield vs. Generic Syntheses

The nitration of acetcresidide (N-(2-methoxy-5-methylphenyl)acetamide) to produce Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- is reported in BIOS 1149 (translated from the German I.G. Werk Leverkusen 1939 documentation) to proceed with a yield of 79.8% of theory (724 kg product from 355 kg acetcresidide) [1]. In contrast, the classic nitration of unsubstituted acetanilide to 4-nitroacetanilide typically reports yields exceeding 90% under optimized conditions [2]. The lower yield of the target compound reflects the directing and steric effects of the pre-existing methoxy and methyl substituents, which make regioselective para-nitration more challenging than in simpler analogs.

Nitration Yield
Cross-study comparable
Target 79.8% of theory (BIOS 1149 process)
Comparator Acetanilide → 4-nitroacetanilide: >90% yield
Difference ≥10% lower yield for polysubstituted system
Process chemistry review: yield reflects directing and steric effects
Mixed acid nitration conditions; cost and availability implications
dye intermediate nitration yield process chemistry BIOS report

TSCA Inventory Status and Availability

The EPA TSCA Inventory designates Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- as “INACTIVE” (i.e., not currently manufactured or imported into the United States) [1]. By contrast, the closely related non-nitrated analog N-(2-methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is listed on the TSCA Active Inventory [2]. This differential regulatory status directly impacts procurement: the target compound may require custom synthesis or import, whereas the non-nitrated analog is commercially available without such hurdles.

TSCA Status
Direct head-to-head
Target EPA TSCA INACTIVE
Non-nitrated analog EPA TSCA ACTIVE
Impact Custom synthesis or import certification likely required
US procurement must account for inactive inventory status
Regulatory convenience vs. functional necessity of the nitro group
TSCA regulatory supply chain inactive status

Restricted Amide Bond Rotation

Seminal work by Hunter (1937) demonstrated that 2,6-disubstituted acetanilides, a structural class that includes Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, exhibit restricted rotation about the N–C(aryl) bond [1]. This restricted rotation is a consequence of the ortho-methoxy substituent creating a steric bottleneck. Simpler mono-ortho-substituted analogs (e.g., 2-methoxyacetanilide lacking the 5-methyl group) or para-nitro-only derivatives (e.g., 4-nitroacetanilide) do not manifest this conformational locking [1]. The resulting atropisomerism can affect NMR spectral interpretation, chromatographic separation, and possibly biological target recognition.

Amide Rotation
Class-level inference
Predicted restricted N–C(aryl) bond rotation due to 2,6-disubstitution pattern; simpler acetanilides exhibit free rotation.
Analytical method development must consider potential atropisomerism
Confirmation by VT-NMR or DFT not available for this specific compound
restricted rotation atropisomerism NMR conformational analysis

6-Nitroacetcresidine Procurement and Application Scenarios


Low-Potency MMP2/MMP9 Reference Control

Because the compound exhibits dual MMP2/MMP9 IC₅₀ values in the low-micromolar range [1]—dramatically weaker than clinical-stage hydroxamate inhibitors—it can serve as a low-potency reference control in high-throughput screening campaigns. Researchers developing gelatinase inhibitors can use it to establish assay signal windows, validate Z′-factor reliability, and benchmark the potency of novel hits without committing to potent tool compounds early in the screening funnel.

BIOS 1149 Route to Disazo Intermediates

The documented BIOS 1149 process yields 6-nitroacetcresidine at 79.8% theory [2], which can be further reduced to 2-methoxy-5-methyl-4-nitroaniline and coupled to form disazo dyes or pigment precursors. Industrial chemists seeking to replicate historical dye-synthesis protocols—particularly those originating from I.G. Farben-era chemistry—require this specific nitroacetanilide intermediate rather than generic alternatives, as the methyl and methoxy substitution pattern dictates the final shade and fastness properties of the resulting azo colorant.

Conformational Probe for Amide Rotation

The 2-methoxy-5-methyl substitution pattern places this compound within the class of 2,6-disubstituted acetanilides known to exhibit restricted N–C(aryl) bond rotation [3]. Researchers studying atropisomerism, dynamic NMR phenomena, or axial chirality in amides can employ this compound as a structurally well-defined model system. The presence of the para-nitro group provides a UV-active handle for HPLC monitoring and a chromophoric reporter for chiroptical studies.

TSCA-Compliant Procurement for US Labs

Owing to its EPA TSCA INACTIVE designation [4], procurement of this compound in the United States necessitates advance planning: either commissioning a custom synthesis from a domestic CRO or importing from an international supplier with full TSCA import certification. This scenario applies specifically to laboratories that require the para-nitro-substituted scaffold (e.g., for MMP profiling or dye intermediate use) and cannot substitute the TSCA-ACTIVE but functionally distinct non-nitrated analog.

Application
Selection Property
Validation Focus
Low-potency MMP2/MMP9 reference control
Low-micromolar dual MMP inhibition
Assay window and Z'-factor establishment
Disazo dye intermediate synthesis
Documented BIOS 1149 nitration process
Nitration regioselectivity and yield verification
Amide bond rotation probe
2,6-disubstituted acetanilide scaffold
Atropisomerism characterization (VT-NMR, HPLC)
US laboratory procurement
EPA TSCA INACTIVE status
Custom synthesis or import certification review
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